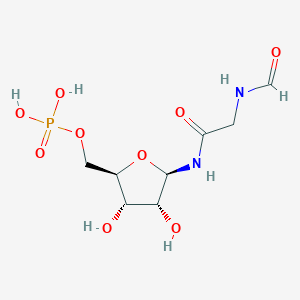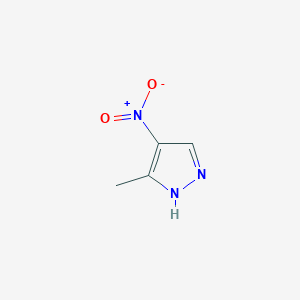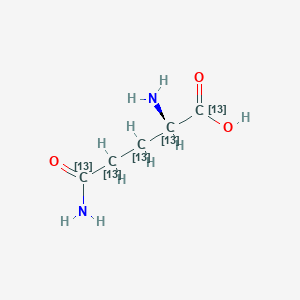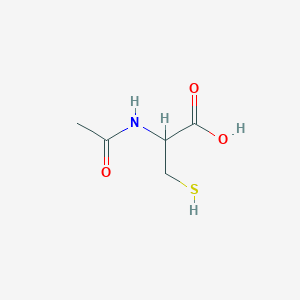
1-(2'-Deoxyribosyl)-2-pyrimidinone
Overview
Description
“1-(2’-Deoxyribosyl)-2-pyrimidinone” is a type of nucleoside, which is a molecule that plays a crucial role in various biological roles in life. Nucleosides are formed by a purine or pyrimidine base bonded to the anomeric carbon of ribo or 2’-deoxyribose moiety .
Synthesis Analysis
The enzymatic synthesis of nucleoside analogs, such as “1-(2’-Deoxyribosyl)-2-pyrimidinone”, is often catalyzed by nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). This process has been shown to be an efficient alternative to traditional multistep chemical methods, as chemical glycosylation reactions include several protection-deprotection steps .Molecular Structure Analysis
The molecular structure of “1-(2’-Deoxyribosyl)-2-pyrimidinone” involves a pyrimidinone base bonded to a 2’-deoxyribose moiety .Chemical Reactions Analysis
In enzymology, a nucleoside deoxyribosyltransferase (EC 2.4.2.6) is an enzyme that catalyzes the chemical reaction 2-deoxy-D-ribosyl-base 1 + base 2 2-deoxy-D-ribosyl-base 2 + base 1 . Thus, the two substrates of this enzyme are 2-deoxy-D-ribosyl-base 1 and base 2, whereas its two products are 2-deoxy-D-ribosyl-base 2 and base 1 .Scientific Research Applications
Synthesis and Molecular Incorporation
1-(2'-Deoxyribosyl)-2-pyrimidinone (dK) and its derivatives have been synthesized from 2'-deoxycytidine or 2'-deoxythymidine via oxidation processes. These compounds are used in the chemical synthesis of oligodeoxynucleotides. They are incorporated into oligodeoxynucleotides by replacing dA-dT and dG-dC base pairs with dA-d5 or dG-dK base pairs, respectively. This modification plays a role in studying the structural and thermal properties of nucleic acids (Gildea & McLaughlin, 1989).
Generation of Abasic Sites in DNA
2-Pyrimidinone residues in DNA are susceptible to glycosidic bond cleavage under mildly acidic conditions. This reaction results in the formation of apurinic/apyrimidinic (abasic) sites when a 2-pyrimidinone nucleoside residue is present in a DNA fragment. Creating abasic sites at specific locations within DNA sequences is crucial for understanding DNA repair mechanisms and the biological consequences of DNA damage (Iocono, Gildea, & McLaughlin, 1990).
Photochemical Properties
The photochemical properties of 2(1H)-pyrimidinones are being studied due to their relevance in understanding DNA damage. For instance, the study of 1-methyl-2(1H)-pyrimidinone has shown that its photochemical behavior, including its S1 lifetime and reaction kinetics, is significantly affected by the solvent used. This research provides insights into the secondary photochemistry of DNA lesions, specifically the transformation of pyrimidine bases into other forms under UV light (Ryseck et al., 2013).
properties
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJOIGZDWKFVCO-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC=NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176443 | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-Deoxyribosyl)-2-pyrimidinone | |
CAS RN |
22003-30-1 | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















